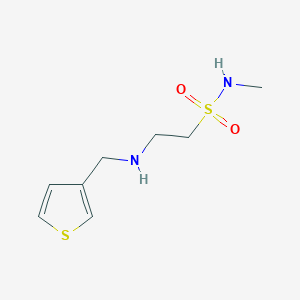![molecular formula C10H9BrFN3O B7633536 2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7633536.png)
2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BFMT and is a member of the triazole family.
作用机制
The mechanism of action of BFMT is not well understood. However, studies have suggested that it may inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. Additionally, BFMT has been found to disrupt the bacterial cell membrane, leading to cell death. In cancer cells, BFMT has been found to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
BFMT has been found to have various biochemical and physiological effects. In fungal cells, BFMT has been found to inhibit the biosynthesis of ergosterol, leading to membrane disruption and cell death. In bacterial cells, BFMT has been found to disrupt the cell membrane, leading to cell death. In cancer cells, BFMT has been found to induce apoptosis by activating caspase-3 and caspase-9.
实验室实验的优点和局限性
BFMT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits potent antifungal, antibacterial, and antitumor properties, making it a valuable tool for studying these areas. However, BFMT also has some limitations. It is not water-soluble, which can limit its applications in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on BFMT. One area of interest is the development of more water-soluble derivatives of BFMT to expand its applications in lab experiments. Additionally, further studies are needed to elucidate the mechanism of action of BFMT, which could lead to the development of more potent derivatives. Furthermore, BFMT has shown promise as an antitumor agent, and more research is needed to explore its potential in this area. Finally, BFMT could also be explored for its potential applications in agriculture as a fungicide or bactericide.
Conclusion
In conclusion, BFMT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits potent antifungal, antibacterial, and antitumor properties and has been found to inhibit the growth of various fungal and bacterial species. Additionally, BFMT has been found to induce apoptosis in cancer cells. While it has several advantages for use in lab experiments, it also has some limitations. Future research on BFMT could lead to the development of more potent derivatives and expand its applications in various fields.
合成方法
BFMT can be synthesized using various methods, including the reaction of 2-bromo-6-fluorobenzyl chloride with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base. Another method involves the reaction of 2-bromo-6-fluorobenzyl bromide with 4-methyl-1,2,4-triazole-3-thiol in the presence of a palladium catalyst. Both methods result in the formation of BFMT as a white crystalline solid.
科学研究应用
BFMT has been extensively studied for its potential applications in scientific research. It has been found to exhibit antifungal, antibacterial, and antitumor properties. Studies have shown that BFMT can inhibit the growth of various fungal species, including Candida albicans and Aspergillus niger. Additionally, BFMT has been found to inhibit the growth of bacterial species such as Staphylococcus aureus and Escherichia coli. Furthermore, BFMT has been found to exhibit antitumor properties by inducing apoptosis in cancer cells.
属性
IUPAC Name |
2-[(2-bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN3O/c1-14-6-13-15(10(14)16)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBXVPWHHVMFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN(C1=O)CC2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyclohepten-1-yl)ethyl]-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide](/img/structure/B7633459.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]-2,3-difluorobenzenesulfonamide](/img/structure/B7633469.png)

![1-(2-Oxabicyclo[4.2.0]octan-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)urea](/img/structure/B7633495.png)
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7633541.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)

![N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide](/img/structure/B7633556.png)
![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)